molecular formula C18H25F3N2O2 B12436992 tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate CAS No. 887588-10-5

tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate

Katalognummer: B12436992
CAS-Nummer: 887588-10-5
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: RGNKXFLDPNFWRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a piperidine ring. The tert-butyl group serves as a protecting group for the carboxylate functionality, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate typically involves the reaction of 3-(trifluoromethyl)aniline with piperidine-1-carboxylate under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis is achieved by optimizing the reaction parameters and using high-purity reagents .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound to investigate the interactions of fluorinated molecules with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it a valuable building block for the synthesis of advanced materials .

Wirkmechanismus

The mechanism of action of tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects[4][4].

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group. This group imparts distinct chemical and biological properties, such as increased metabolic stability and enhanced lipophilicity. These characteristics make it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

887588-10-5

Molekularformel

C18H25F3N2O2

Molekulargewicht

358.4 g/mol

IUPAC-Name

tert-butyl 2-[[3-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-5-4-9-15(23)12-22-14-8-6-7-13(11-14)18(19,20)21/h6-8,11,15,22H,4-5,9-10,12H2,1-3H3

InChI-Schlüssel

RGNKXFLDPNFWRM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.